molecular formula C20H20O11 B1257626 (-)-taxifolin 3-O-beta-D-xylopyranoside

(-)-taxifolin 3-O-beta-D-xylopyranoside

Cat. No. B1257626
M. Wt: 436.4 g/mol
InChI Key: UKSPRKDZNYSFRL-HMMBQGTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (-)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (-)-taxifolin and a beta-D-xylose.

Scientific Research Applications

Inhibition of Aldose Reductase and Sorbitol Accumulation

Therapeutic Potential in Neurodegenerative Diseases

Taxifolin exhibits pleiotropic effects, including anti-oxidant and anti-glycation activities. It has been suggested to have novel therapeutic potentials for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), as well as metabolic diseases that have a high risk for dementia. This is because taxifolin inhibits amyloid-beta (Aβ) fibril formation, improves cerebral blood flow, facilitates Aβ clearance in the brain, and suppresses cognitive decline in animal models. These findings suggest the potential of taxifolin as a therapeutic drug for CAA, AD, and metabolic diseases (Tanaka et al., 2019).

Cardioprotective Effects

Taxifolin has shown protective effects on the cardiovascular system. It improves cardiac function, regulates oxidative stress, and attenuates apoptosis during myocardial ischemia/reperfusion (I/R) injury. The cardioprotective effect is attributed to its modulation of the mitochondrial apoptosis pathway (Tang et al., 2019).

Anti-Tumor Activities

Taxifolin has demonstrated significant anti-cancer activity, more prominently than other pharmacological activities. The anti-cancer activity was evaluated using different in vitro and in vivo models, making it a promising agent for further development and research for human use (Sunil & Xu, 2019).

Hepatoprotective Activity

Taxifolin has been researched for its hepatoprotective activity. It has demonstrated potential in attenuating liver fibrosis by regulating pathways like PI3K/AKT/mTOR and TGF-β1/Smads, inhibiting inflammation, oxidative stress, and cell apoptosis. This suggests that taxifolin might contribute to anti-hepatic fibrosis, further indicating its efficacy as a hepatoprotective agent (Liu et al., 2021).

properties

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1

InChI Key

UKSPRKDZNYSFRL-HMMBQGTNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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